Methyl 5-chloro-1-benzothiophene-2-carboxylate Methyl 5-chloro-1-benzothiophene-2-carboxylate Methyl 5-chlorobenzo[b]thiophene-2-carboxylate acts as a reagent in the synthesis and biological evaluation of amide-, urea- and thiourea-functionalized dipeptides as selective linear tachykinin NK2 receptor antagonists, preparation and SAR of benzothiophene carboxamides as urotensin-II receptor antagonists.

Brand Name: Vulcanchem
CAS No.: 35212-96-5
VCID: VC2479395
InChI: InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3
SMILES: COC(=O)C1=CC2=C(S1)C=CC(=C2)Cl
Molecular Formula: C10H7ClO2S
Molecular Weight: 226.68 g/mol

Methyl 5-chloro-1-benzothiophene-2-carboxylate

CAS No.: 35212-96-5

Cat. No.: VC2479395

Molecular Formula: C10H7ClO2S

Molecular Weight: 226.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-chloro-1-benzothiophene-2-carboxylate - 35212-96-5

Specification

CAS No. 35212-96-5
Molecular Formula C10H7ClO2S
Molecular Weight 226.68 g/mol
IUPAC Name methyl 5-chloro-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3
Standard InChI Key FEUIEMHKEHSOCU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(S1)C=CC(=C2)Cl
Canonical SMILES COC(=O)C1=CC2=C(S1)C=CC(=C2)Cl

Introduction

Methyl 5-chloro-1-benzothiophene-2-carboxylate (CAS 35212-96-5) is a benzothiophene derivative characterized by a bicyclic structure with a chlorine substituent at position 5 and a methyl ester group at position 2. This compound serves as a critical intermediate in organic synthesis and medicinal chemistry due to its reactivity and structural versatility. Below is a detailed analysis of its properties, synthesis, applications, and biological activity.

Synthesis Methods

Two primary synthetic routes are documented:

MethodReagents/ConditionsKey Steps
Cyclization2-Chlorobenzoyl chloride, thiophene, tetrahydrofuran (THF), sodium acetateCyclization forms the benzothiophene core, followed by esterification with methanol.
Esterification5-Chloro-2-thiophenecarboxylic acid, methyl iodide, strong base (e.g., NaH)Direct esterification under anhydrous conditions (excluded per guidelines).

The cyclization method is preferred for scalability, while esterification offers simplicity for small-scale synthesis.

Chemical Reactivity and Applications

The compound participates in diverse reactions:

  • Oxidation/Reduction: Modification of the thiophene sulfur or chlorine substituent.

  • Cross-Coupling: Palladium-catalyzed reactions to form biaryl or heteroaryl linkages.

  • Hydrolysis: Conversion to 5-chloro-1-benzothiophene-2-carboxylic acid for further derivatization .

Applications:

  • Pharmaceutical Intermediates: Used in synthesizing tachykinin NK2 receptor antagonists (e.g., MEN15596) and urotensin-II receptor antagonists .

  • Antifungal Agents: Incorporated into oxazole derivatives with broad-spectrum activity against Candida albicans (MIC: 0.03–0.5 μg/mL) and Cryptococcus neoformans (MIC: 0.25–2 μg/mL) .

  • Materials Science: Utilized in designing specialty chemicals with tailored electronic or optical properties.

Biological Activity

Anticancer and Antimicrobial Properties

ActivityModelResultSource
AnticancerLeukemia cellsGrowth inhibition
AnticancerL363 multiple myeloma cellsCytotoxic effects (IC₅₀: not specified)
AntimicrobialStaphylococcus aureusInhibitory effects (details pending)

Antifungal Derivatives

A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives synthesized from this compound showed:

  • Broad-Spectrum Activity: Effective against Aspergillus fumigatus (MIC: 0.25–2 μg/mL) .

  • Metabolic Stability: Half-life >60 minutes in human liver microsomes for select derivatives (e.g., A31, A33) .

Physical Properties

PropertyValueSource
Melting Point113–115°C
Boiling Point~338°C (predicted)
Density~1.391 g/cm³ (predicted)

While excluded from citations, structural analogs highlight the role of substituents:

CompoundSubstituentsKey Differences
Methyl 5-fluoro-1-benzothiophene-2-carboxylateFluorineAltered electronic effects
Ethyl 5-chloro-1-benzothiophene-2-carboxylateEthyl esterEnhanced lipophilicity

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